N-Desmethylriociguat N-glucuronide is a significant metabolite of riociguat, a drug primarily used in the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. Riociguat functions by sensitizing soluble guanylate cyclase to endogenous nitric oxide and directly stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation. The glucuronidation process, which forms N-desmethylriociguat N-glucuronide, is a common metabolic pathway that enhances the solubility and excretion of drugs.
N-Desmethylriociguat N-glucuronide is classified as a glucuronide conjugate. It is derived from the metabolism of riociguat, which itself is classified as a soluble guanylate cyclase stimulator. This compound can be found in biological samples such as plasma following the administration of riociguat, where it serves as an important marker for pharmacokinetic studies.
The synthesis of N-desmethylriociguat N-glucuronide primarily occurs through phase II metabolic processes involving glucuronidation. This process typically involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the parent compound.
N-Desmethylriociguat N-glucuronide features a molecular structure that includes the core structure of riociguat with an attached glucuronic acid moiety.
The primary chemical reaction involving N-desmethylriociguat N-glucuronide is its formation through glucuronidation.
N-Desmethylriociguat N-glucuronide has several scientific applications:
Phase II metabolism, also termed conjugation metabolism, represents a crucial biochemical defense mechanism that enhances the elimination of xenobiotics and endogenous compounds. These reactions generally follow phase I metabolism (functionalization) but can also act as the primary metabolic pathway for compounds containing readily conjugatable functional groups. Phase II enzymes catalyze the covalent attachment of endogenous polar molecules – such as glucuronic acid, sulfate, glycine, or glutathione – to drugs and their phase I metabolites. This conjugation significantly increases the water solubility and molecular weight of substrates, facilitating their excretion via renal or biliary routes. Among phase II pathways, glucuronidation stands out due to its exceptional substrate diversity, high metabolic capacity, and involvement in the clearance of over 35% of clinically used drugs. The chemical transformation typically converts lipophilic compounds into hydrophilic glucuronides that can be readily transported out of cells by efflux transporters [1] [5].
UDP-glucuronosyltransferases (UGTs) constitute a superfamily of membrane-bound enzymes located primarily in the endoplasmic reticulum of hepatocytes, though significant expression occurs in intestinal epithelia, kidneys, brain, and other extrahepatic tissues. These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) to nucleophilic functional groups (O-, N-, S-) on acceptor molecules. This conjugation reaction represents a fundamental detoxification mechanism across diverse organisms, including mammals, insects, plants, and bacteria. The human UGT superfamily comprises 22 functional enzymes classified into four families (UGT1, UGT2, UGT3, UGT8), with UGT1A and UGT2B subfamilies being predominantly involved in drug metabolism [1] [6] [9].
UGTs exhibit overlapping substrate specificity and remarkable catalytic versatility, enabling the detoxification of a structurally vast array of xenobiotics, including therapeutic drugs, environmental pollutants, pesticides, and plant toxins. This functional redundancy provides robustness to the detoxification system. Upon glucuronide formation, the resulting conjugates are generally pharmacologically inactivated and exhibit reduced cellular toxicity and membrane permeability. However, notable exceptions exist, such as morphine-6-glucuronide, which possesses enhanced analgesic activity compared to its parent compound. UGT expression and activity are influenced by genetic polymorphisms, physiological factors (age, sex, disease states), and environmental factors (diet, smoking, concomitant medications), contributing to substantial interindividual variability in drug disposition and response [1] [6] [9].
Table 1: Classification and Substrate Specificity of Major Human UGT Isoforms Relevant to Xenobiotic Metabolism
UGT Family | Major Isoforms | Primary Substrate Types | Representative Substrates |
---|---|---|---|
UGT1A | UGT1A1 | Bilirubin, phenols | Bilirubin, ethinylestradiol |
UGT1A3 | Bile acids, amines | Hexafluoro-1α,25-dihydroxyvitamin D3 | |
UGT1A4 | Tertiary amines | Trifluoperazine, lamotrigine, N-desmethylriociguat | |
UGT1A6 | Planar phenols | Serotonin, acetaminophen | |
UGT1A9 | Phenols, bulky substrates | Propofol, SN-38, mycophenolic acid | |
UGT2B | UGT2B7 | Carboxylic acids, opioids | Naproxen, morphine, zidovudine |
UGT2B10 | Tertiary amines | Nicotine, cotinine | |
UGT2B15 | Steroids, phenols | (S)-Oxazepam, dihydrotestosterone | |
UGT2B17 | Steroids | Androgens (testosterone, DHT) |
Glucuronide metabolites exhibit significant structural diversity based on the chemical nature of the atom (oxygen, nitrogen, sulfur) linking the aglycone to the glucuronic acid moiety. This structural distinction profoundly influences their chemical stability, biological activity, and disposition pathways:
Table 2: Comparative Characteristics of Major Glucuronide Types
Glucuronide Type | Bond Formed | Chemical Stability | Susceptibility to β-Glucuronidase | Representative Substrates |
---|---|---|---|---|
Phenolic O-Glucuronide | Ether (C-O-C) | High | High | Acetaminophen, morphine-3-glucuronide, estradiol |
Ester (Acyl) O-Glucuronide | Ester (C-O-CO-) | Moderate (Acyl migration) | High | Diclofenac, ibuprofen, mycophenolic acid, furosemide |
Aromatic N-Glucuronide | Amide (N-CO-C) | High | Moderate/High | Dapsone, sulfonamides |
Tertiary Amine N-Glucuronide (Quaternary) | Quaternary Ammonium (N⁺-C) | High | Moderate/High | N-Desmethylriociguat, cyproheptadine, lamotrigine N2-glucuronide, nicotine |
S-Glucuronide | Thioether (C-S-C) | Variable | Variable | Methimazole, mercaptobenzothiazole |
N-Glucuronidation, particularly of tertiary amines, plays a critical and often underappreciated role in the pharmacokinetics and disposition of numerous therapeutic agents. While quantitatively often less prominent than O-glucuronidation, it serves as a major elimination pathway for specific classes of drugs. The formation of an N-glucuronide profoundly alters the physicochemical properties of the parent molecule or metabolite:
The interplay between UGT enzymes and efflux transporters creates a coordinated "formation-transport" system essential for efficient elimination. N-Glucuronides excreted into bile can be hydrolyzed back to the aglycone by bacterial β-glucuronidases in the intestine (e.g., enzymes like those produced by E. coli or Bacteroides spp., such as BuGUS-1 and BuGUS-2). The liberated aglycone can then be reabsorbed, leading to enterohepatic recycling. This recycling prolongs the systemic exposure (increasing half-life) and can extend local exposure within the gastrointestinal tract. Renal excretion involves glomerular filtration of smaller, hydrophilic N-glucuronides and active tubular secretion via transporters like MRP2 and MRP4 [5] [7].
N-Desmethylriociguat N-Glucuronide serves as a pertinent case study. Riociguat, a soluble guanylate cyclase (sGC) stimulator used for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), undergoes extensive metabolism. A major pathway involves cytochrome P450 (CYP) 3A4/2C8/2J2-mediated N-demethylation to form N-desmethylriociguat. This metabolite, containing a tertiary amine, is a prime substrate for UGT-mediated N-glucuronidation, forming N-desmethylriociguat N-glucuronide. This conjugate is a significant metabolite detected in human plasma and excreta. The specific UGT isoforms responsible are likely UGT1A4 and potentially UGT2B10, given their known preference for tertiary amine substrates. The formation of this polar N-glucuronide facilitates the renal and/or biliary elimination of N-desmethylriociguat, contributing significantly to the overall clearance of riociguat-related material from the body. Its physicochemical properties (increased polarity, molecular weight) prevent significant interaction with the sGC target, effectively terminating the pharmacological activity of the N-desmethyl metabolite [4].
Table 3: Pharmacokinetic Impact of N-Glucuronidation Pathways (Including N-Desmethylriociguat)
Pharmacokinetic Process | Impact of N-Glucuronidation | Relevance to N-Desmethylriociguat N-Glucuronide |
---|---|---|
Systemic Clearance | Provides major elimination pathway for tertiary amine metabolites/parent drugs. | Contributes significantly to the clearance of the active metabolite N-desmethylriociguat. |
Volume of Distribution | Reduces volume of distribution due to increased hydrophilicity and polarity. | Confines distribution primarily to plasma and extracellular fluids. |
Half-life | Can prolong half-life if enterohepatic recycling occurs; otherwise, generally facilitates more rapid terminal elimination. | Likely subject to renal/hepatic elimination; enterohepatic recycling potential unclear but possible. |
Biliary Excretion | Facilitates excretion via MRP2/BCRP on canalicular membrane (MW >500-600 Da often favors bile). | Molecular weight suggests potential for biliary contribution. |
Urinary Excretion | Facilitates excretion via glomerular filtration and active secretion (MRP2/4, BCRP on renal tubules). | Major route evidenced by detection in urine. |
Enterohepatic Recycling | Bacterial β-glucuronidases in gut hydrolyze conjugate; aglycone reabsorbed. Prolongs exposure. | Potential exists, depending on conjugate stability and gut flora. |
Pharmacological Activity | Generally abolishes or drastically reduces activity. Rare exceptions. | Terminates sGC stimulator activity of N-desmethylriociguat. |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: